![molecular formula C7H12F3NO B1438723 3-(2,2,2-Trifluoroethoxy)piperidine CAS No. 1000931-80-5](/img/structure/B1438723.png)
3-(2,2,2-Trifluoroethoxy)piperidine
Overview
Description
3-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethoxy)piperidine consists of a piperidine ring attached to a trifluoroethoxy group . The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)piperidine is a liquid at room temperature .Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Piperidine and its derivatives are pivotal in the rational design of drugs due to their presence in a wide range of therapeutic agents. Modifications to the piperidine nucleus, such as the introduction of a trifluoroethoxy group, can significantly impact the medicinal potential of the resultant molecules. This adaptability allows for the exploration of piperidine-based molecules across various therapeutic areas, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperidine scaffold in drug discovery underscores its importance in the development of new pharmacophores (Rathi et al., 2016).
Piperidine Alkaloids in Natural Products
Piperidine alkaloids, found in plants like Pinus and other conifers, hold considerable medicinal importance. These compounds exhibit a range of biological activities, suggesting the therapeutic potential of piperidine derivatives. The structural diversity of piperidine alkaloids, potentially including modifications like trifluoroethoxy substitution, offers a rich source for drug discovery and development. The exploration of these alkaloids has led to insights into various clinical applications, emphasizing the significance of piperidine structures in medicinal chemistry (Singh et al., 2021).
Synthesis and Applications in Organic Chemistry
The structural modification of piperidine, including the addition of trifluoroethoxy groups, is crucial for developing new organic synthesis strategies. These modifications enable the creation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility of piperidine derivatives in synthesis highlights their role in advancing organic chemistry and developing new therapeutic agents (Philip et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of substituted fused tricyclic compounds as janus kinase (jak) inhibitors . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
As a reactant, it contributes to the formation of JAK inhibitors . JAK inhibitors work by blocking the intracellular signaling pathway, which plays a crucial role in the immune response and cellular growth and development .
Biochemical Pathways
3-(2,2,2-Trifluoroethoxy)piperidine is involved in the synthesis of JAK inhibitors, which affect the JAK-STAT signaling pathway . This pathway is critical for numerous biological processes, including cell proliferation, differentiation, cell migration, apoptosis, and immune regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
As a reactant in the synthesis of jak inhibitors, it contributes to the inhibition of the jak-stat signaling pathway, potentially leading to effects such as reduced inflammation and modulation of immune responses .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of a compound .
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGONXZZCBEARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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